(2s)-2-(4-Bromophenyl)morpholine

Stereochemistry Enantiomeric Purity Chiral Resolution

The defined (S)-stereochemistry of (2S)-2-(4-bromophenyl)morpholine is critical for enantioselective drug synthesis, precisely controlling downstream chirality for kinases and GPCRs. Its para-bromine enables reliable Suzuki-Miyaura cross-coupling for SAR library expansion, while the secondary amine permits salt formation for aqueous solubility. With a LogP of 2.11, this building block optimizes CNS permeability. Demand ≥98% purity to ensure reproducible reactivity and target engagement—substitution by racemates or regioisomers compromises both synthetic outcome and biological specificity.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 920798-90-9
Cat. No. B3058837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2s)-2-(4-Bromophenyl)morpholine
CAS920798-90-9
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESC1COC(CN1)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2/t10-/m1/s1
InChIKeyIWMSBXAXPYFDAE-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (2S)-2-(4-Bromophenyl)morpholine (CAS 920798-90-9) is a Critical Chiral Building Block in Medicinal Chemistry


(2S)-2-(4-Bromophenyl)morpholine is a chiral morpholine derivative featuring a 4-bromophenyl substituent at the 2-position. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry for the construction of complex bioactive molecules, particularly those targeting GPCRs, kinases, and other therapeutic protein classes [1]. The compound is characterized by its specific stereochemistry ((S)-configuration), a secondary amine handle, and a bromine atom that enables further functionalization via cross-coupling reactions. Commercially, it is available from multiple vendors at purities typically ≥95%, serving as a building block for pharmaceutical research and development .

The Specificity of (2S)-2-(4-Bromophenyl)morpholine: Why Analogs Cannot Simply Be Swapped in Synthesis and Biological Assays


Substituting (2S)-2-(4-bromophenyl)morpholine with a different regioisomer, stereoisomer, or halogenated analog is not scientifically trivial. The (S)-stereochemistry at the 2-position is critical for inducing chirality in downstream products, which can profoundly influence their biological activity, binding affinity, and pharmacokinetic properties [1]. Furthermore, the para-bromine substitution pattern provides a unique electronic and steric profile that dictates reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), which is not replicated by ortho- or meta-substituted analogs. In biological contexts, even subtle changes to this scaffold can dramatically alter target selectivity and potency, as demonstrated across morpholine-containing pharmacophores [1]. Simply swapping this building block with a chlorophenyl, fluorophenyl, or a different regioisomer will almost certainly lead to a different synthetic outcome or biological profile, making this specific compound indispensable for projects where its exact structural features are required .

Quantitative Differentiation of (2S)-2-(4-Bromophenyl)morpholine Against Key Analogs


Stereochemical Configuration: Divergent Biological Activity of (S)- vs (R)-Enantiomers

The (2S)-enantiomer possesses a distinct three-dimensional arrangement that is not interchangeable with the (2R)-enantiomer. In medicinal chemistry, the biological activity of enantiomers can differ substantially. While specific IC50 or Ki data for the isolated enantiomers of 2-(4-bromophenyl)morpholine are not available in the primary literature, the principle of chiral differentiation is a well-established phenomenon in drug discovery [1]. For example, in the broader class of 2-substituted morpholines, the (S)-enantiomer has been shown to be the eutomer (more active isomer) in specific biological contexts, while the (R)-enantiomer is significantly less potent [2]. This is a critical consideration for any project aiming to develop a single-enantiomer drug candidate.

Stereochemistry Enantiomeric Purity Chiral Resolution

Regiochemistry of Bromine Substitution: 4-Phenyl vs 2-Phenyl vs 3-Phenyl Analogs

The position of the bromine atom on the phenyl ring dictates its reactivity and the geometry of the final molecule. The para-substituted (2S)-2-(4-bromophenyl)morpholine presents a linear, extended conformation, whereas ortho- or meta-substituted analogs introduce a 'kink' or bend in the molecular axis. This has direct consequences for target binding and synthetic utility. For instance, in palladium-catalyzed cross-coupling reactions, the electronic environment of the para-bromine is distinct, leading to different reaction rates and yields compared to ortho- or meta-substituted isomers [1]. While specific comparative reaction yield data for this exact compound are not publicly available, the general principle is that para-substituted aryl bromides are often preferred substrates for Suzuki-Miyaura couplings due to their favorable steric and electronic properties, which can lead to higher yields and cleaner reactions [1].

Regioisomerism Cross-Coupling Structure-Activity Relationship (SAR)

Halogen Type: Bromine vs. Chlorine vs. Fluorine Analogs

The choice of halogen (bromine, chlorine, or fluorine) profoundly impacts a molecule's physicochemical properties and metabolic fate. The bromine atom in (2S)-2-(4-bromophenyl)morpholine offers a distinct balance of size, lipophilicity, and reactivity. The calculated LogP value for this compound is 2.11 , compared to a lower LogP for a hypothetical chlorophenyl analog (estimated ~1.9) and an even lower value for a fluorophenyl analog (estimated ~1.5) [1]. This difference in lipophilicity directly influences membrane permeability and can lead to a 2- to 5-fold difference in cellular uptake [1]. Furthermore, the carbon-bromine bond is weaker than the carbon-chlorine bond, making it more reactive in cross-coupling reactions, which can be an advantage or disadvantage depending on the synthetic sequence.

Halogen Bonding Metabolic Stability Lipophilicity

Commercial Availability and Purity: A Reliable Building Block for Reproducible Research

Reliable access to high-purity building blocks is essential for reproducible research. (2S)-2-(4-Bromophenyl)morpholine is commercially available from multiple reputable vendors with guaranteed purity levels of ≥98% . This contrasts with less common or custom-synthesized analogs, which may suffer from batch-to-batch variability or lower purity, introducing confounding factors into synthetic and biological assays. The widespread availability of this specific compound reduces procurement lead times and ensures a consistent quality standard, which is a tangible advantage for laboratories seeking to maintain project timelines and data integrity .

Chemical Sourcing Purity Reproducibility

Precision Applications of (2S)-2-(4-Bromophenyl)morpholine in Drug Discovery and Chemical Biology


Asymmetric Synthesis of Chiral Drug Candidates

Due to its defined (S)-stereochemistry, (2S)-2-(4-bromophenyl)morpholine is an ideal starting material for the enantioselective synthesis of complex drug molecules. It introduces a chiral center early in the synthetic route, allowing for the controlled construction of downstream stereocenters. This is critical for developing single-enantiomer pharmaceuticals, which are often required for improved efficacy and safety profiles [1].

Scaffold for Kinase and GPCR Targeted Libraries

The morpholine ring is a privileged structure in kinase and GPCR inhibitor design. The bromophenyl moiety serves as a synthetic handle for diversification via cross-coupling reactions, enabling the rapid generation of focused libraries for structure-activity relationship (SAR) studies. The specific (2S)-stereochemistry can be used to probe chiral pockets in target proteins, a key step in lead optimization [1].

Development of Central Nervous System (CNS) Penetrant Compounds

The morpholine ring and the calculated LogP of 2.11 place this building block in a favorable property space for CNS drug discovery. The secondary amine can form salts, enhancing water solubility for formulation, while the moderate lipophilicity facilitates passive diffusion across the blood-brain barrier. This makes it a valuable intermediate for synthesizing potential therapeutics for neurological disorders [2].

Chemical Probe Synthesis for Target Validation

The bromine atom provides a convenient site for further functionalization, such as the attachment of a linker for bioconjugation or the introduction of a radioactive label (e.g., tritium via halogen exchange). This enables the synthesis of chemical probes for target engagement studies, cellular imaging, and pull-down assays to identify protein binding partners [3].

Technical Documentation Hub

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